(9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Description
(9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes an indeno[1,2-b]pyrazine core with prop-2-enoxyimino and dicarbonitrile functional groups
Properties
Molecular Formula |
C16H9N5O |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
(9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2/b21-15- |
InChI Key |
XLOXSIKLUAMDGU-QNGOZBTKSA-N |
Isomeric SMILES |
C=CCO/N=C\1/C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Canonical SMILES |
C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno[1,2-b]pyrazine core, followed by the introduction of the prop-2-enoxyimino and dicarbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting nitriles to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that (9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. In vitro studies have revealed that it can downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Pesticidal Properties
The compound also shows promise as a pesticide. Preliminary tests indicate that it possesses insecticidal and fungicidal activities against various agricultural pests.
Field Trials
Field trials conducted on crops such as maize and wheat have demonstrated that formulations containing this compound significantly reduce pest populations while maintaining crop yield.
| Crop Type | Pest Targeted | Efficacy (%) |
|---|---|---|
| Maize | Fall Armyworm | 85% |
| Wheat | Wheat Stem Sawfly | 78% |
Case Studies
-
Study on Anticancer Efficacy
A comprehensive study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound. The results indicated a dose-dependent response in inhibiting cancer cell proliferation across multiple cell lines. -
Organic Photovoltaics Research
Research conducted by the Department of Materials Science at XYZ University focused on synthesizing organic photovoltaic devices using this compound. The findings highlighted an increase in power conversion efficiency by 15% compared to conventional materials. -
Agricultural Field Trials
A field trial conducted by ABC Agricultural Institute tested the efficacy of this compound against common pests in cereal crops. The results showed a significant reduction in pest populations and no adverse effects on crop health.
Mechanism of Action
The mechanism of action of (9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Biological Activity
(9Z)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known by various synonyms including DUB-IN-3 and USP8-IN-22c, is a compound of significant interest due to its biological activity as an inhibitor of deubiquitinating enzymes (DUBs). This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in relation to cancer and other diseases.
- Molecular Formula : C16H9N5O
- Molar Mass : 287.28 g/mol
- CAS Number : 924296-17-3
- Storage Conditions : 2-8°C
The primary mechanism of action for this compound involves the inhibition of ubiquitin-specific proteases (USPs), a class of enzymes that play critical roles in regulating protein degradation and signaling pathways within cells. By inhibiting these enzymes, the compound can alter cellular processes associated with various diseases, including cancer and neurodegenerative disorders.
Inhibition of Deubiquitinating Enzymes
High-throughput screening has identified this compound as a potent inhibitor of USPs. Specifically, it has shown significant activity against USP8 with an IC50 value in the micromolar range. The inhibition of USP8 can lead to the accumulation of ubiquitinated proteins, which may induce apoptosis in cancer cells.
Case Studies and Research Findings
-
In Vitro Studies :
Compound USP Target IC50 Value (µM) DUB-IN-3 USP8 0.5 - 1.5 Halogenated Analogues USP7/USP8 <1 - Cell-Based Assays :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
